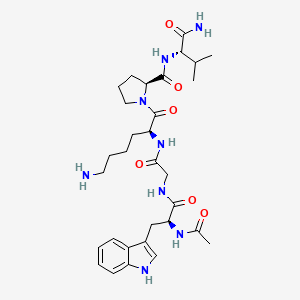
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-methylphenyl-substituted hydrazines with suitable carbonyl compounds. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include DNA, proteins, and cellular membranes.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine: Unique due to its specific substitution pattern and ring structure.
3,6-Diphenyl-1,4,2,5-dioxadiazine: Similar structure but lacks the methyl groups on the phenyl rings.
3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine: Contains chlorine substituents instead of methyl groups.
Uniqueness
This compound is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
54697-02-8 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3,6-bis(4-methylphenyl)-1,4,2,5-dioxadiazine |
InChI |
InChI=1S/C16H14N2O2/c1-11-3-7-13(8-4-11)15-17-20-16(18-19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
ZFPBWIMIDQELNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=NO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


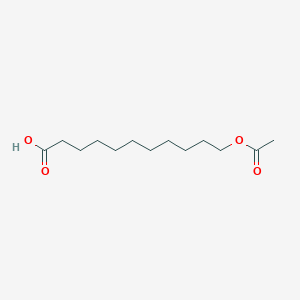
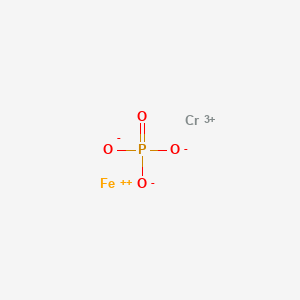

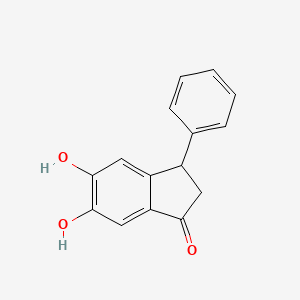
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)


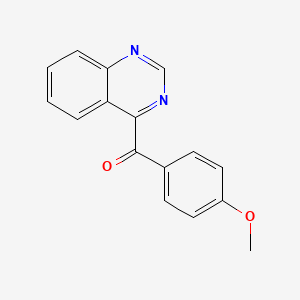
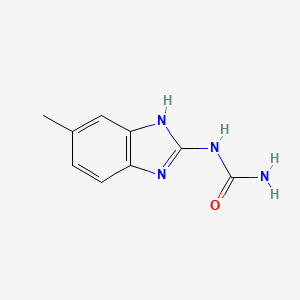
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

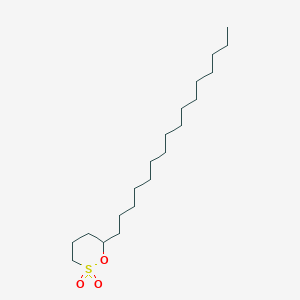
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
